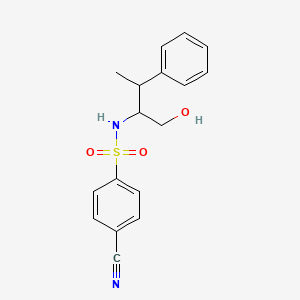
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide, also known as CB-30865, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound belongs to the class of sulfonamides and has a molecular weight of 421.52 g/mol.
Mechanism of Action
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide inhibits the activity of an enzyme called indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an immune checkpoint protein that suppresses the immune system's response to tumors and infections. By inhibiting IDO1, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide enhances the immune response against cancer cells and infectious agents.
Biochemical and Physiological Effects:
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It inhibits the production of kynurenine, a metabolite produced by IDO1, which is known to suppress the immune system. 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide also increases the production of interferon-gamma, a cytokine that stimulates the immune system. In preclinical studies, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has been shown to reduce tumor growth and improve survival rates in animal models of cancer.
Advantages and Limitations for Lab Experiments
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for IDO1 and does not affect other enzymes in the kynurenine pathway. However, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has some limitations. It has poor solubility in water, which can limit its use in certain experiments. It also has a short half-life in vivo, which can affect its efficacy in animal models.
Future Directions
For research on 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide include the optimization of its pharmacokinetic properties, the development of new analogs with improved efficacy, and the investigation of its potential for combination therapy with other immune checkpoint inhibitors. Further studies are also needed to determine the safety and efficacy of 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide in clinical trials.
In conclusion, 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide is a promising small molecule inhibitor that has shown potential for the treatment of cancer and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide will continue to explore its potential for the development of new therapies and treatments.
Synthesis Methods
The synthesis of 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with (1-hydroxy-3-phenylbutan-2-yl)amine in the presence of a base. The reaction is carried out in an organic solvent under controlled conditions. The final product is obtained after purification by column chromatography.
Scientific Research Applications
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific enzyme, which plays a key role in the progression of cancer, inflammation, and autoimmune diseases. 4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide has also been shown to have anti-tumor activity in preclinical models of cancer.
properties
IUPAC Name |
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13(15-5-3-2-4-6-15)17(12-20)19-23(21,22)16-9-7-14(11-18)8-10-16/h2-10,13,17,19-20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWFSJHDNYGAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CO)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(1-hydroxy-3-phenylbutan-2-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)
![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)
![[3-(3-Phenoxyphenyl)pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B7630893.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630896.png)

![4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7630908.png)
![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![N-[(1,7-dimethylbenzimidazol-2-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7630916.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)
![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)